

# Manganese Silicide in Spintronics: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Manganese silicide*

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## Introduction

**Manganese silicide** (MnSi) has emerged as a significant material in the field of spintronics due to its unique magnetic properties, particularly the formation of topologically protected spin textures known as skyrmions.[1][2] These particle-like magnetic whirls are exceptionally stable and can be manipulated with low electrical currents, making them promising candidates for next-generation spintronic devices.[3][4] This document provides detailed application notes and experimental protocols for the utilization of **manganese silicide** in spintronic applications, with a focus on skyrmion-based devices. MnSi crystallizes in a non-centrosymmetric B20 cubic structure, which is crucial for the Dzyaloshinskii-Moriya interaction (DMI) that stabilizes the skyrmion phase.[3] The typical size of skyrmions in MnSi is around 18 nm.[2]

## Key Applications in Spintronics

**Manganese silicide's** primary application in spintronics revolves around the unique characteristics of magnetic skyrmions. These applications offer potential advancements in data storage, logic devices, and spin-based electronics.

- **Skyrmion-Based Memory and Logic:** The small size and stability of skyrmions in MnSi make them ideal for high-density data storage.[1] Information can be encoded in the presence or absence of a skyrmion. Furthermore, the ability to move skyrmions with low current densities (on the order of  $10^6$ - $10^7$  A/m<sup>2</sup>) opens up possibilities for novel racetrack memory and logic

devices.[3] This is several orders of magnitude lower than what is required to move traditional ferromagnetic domain walls.[3]

- **Spin Injectors:** Epitaxial MnSi thin films on silicon substrates are promising for the fabrication of spintronic devices that require the injection of spin-polarized currents from a ferromagnetic material into a semiconductor.[5] The metallic character of MnSi facilitates this process.[5]
- **Spin-Orbit Torque (SOT) Devices:** The unique chiral magnetic structure of MnSi makes it an excellent platform for studying and utilizing spin-orbit torques. SOTs are crucial for the efficient electrical manipulation of magnetization, which is a key requirement for modern spintronic devices.[6][7]

## Quantitative Data Summary

The following tables summarize key quantitative data for **manganese silicide** relevant to its application in spintronic devices.

Property	Value	Reference
Crystal Structure	B20 Cubic (non-centrosymmetric)	[2][3]
Skyrmion Size	~18 nm	[2]
Current Density for Skyrmion Motion	$10^6 - 10^7$ A/m <sup>2</sup>	[3]
Magnetic Transition Temperature (Bulk)	~30 K	[5]
Saturation Magnetization (Thin Film)	~100 emu/cc (near MnSi <sub>1.7</sub> )	[8]
Coercivity (Thin Film)	~300 Oe (near MnSi <sub>1.7</sub> )	[8]

## Experimental Protocols

### Protocol 1: Fabrication of MnSi Thin Films by Magnetron Sputtering

This protocol describes a method for growing polycrystalline MnSi thin films on a sapphire ( $\text{Al}_2\text{O}_3$ ) substrate using conventional magnetron sputtering.[2]

#### Materials and Equipment:

- Sapphire ( $\text{Al}_2\text{O}_3$ ) substrate
- Manganese (Mn) target (DC power)
- Silicon (Si) target (RF power)
- Magnetron sputtering system with a base pressure of at least  $10^{-6}$  Torr
- Argon (Ar) gas
- In-situ annealing capability

#### Procedure:

- Substrate Preparation: Clean the sapphire substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water) and dry it with nitrogen gas.
- Sputtering Chamber Preparation: Load the substrate into the sputtering chamber and pump down to a base pressure of at least  $10^{-6}$  Torr.
- Co-sputtering:
  - Introduce Argon gas into the chamber to a pressure of 10 mTorr.[8]
  - Set the DC power for the Mn target to a range of 10-20 W.[2]
  - Set the RF power for the Si target to 100 W.[2]
  - Co-sputter Mn and Si onto the substrate at room temperature for 5 minutes.[2]
- In-situ Annealing:
  - After deposition, anneal the as-grown film in-situ for 2 hours at a temperature between 550-590 °C to crystallize the MnSi phase.[2]

- Cooling: Allow the film to cool down to room temperature in a vacuum before removal from the chamber.

## Protocol 2: Characterization of Skyrmions using Magneto-transport Measurements

This protocol outlines the procedure for detecting the skyrmion phase in MnSi thin films through the measurement of the Topological Hall Effect (THE). The THE is an additional component in the Hall resistivity that serves as an electrical signature of skyrmions.[\[2\]](#)[\[3\]](#)

### Materials and Equipment:

- MnSi thin film sample patterned into a Hall bar geometry
- Physical Property Measurement System (PPMS) or a similar system with temperature and magnetic field control
- Current source and voltmeter

### Procedure:

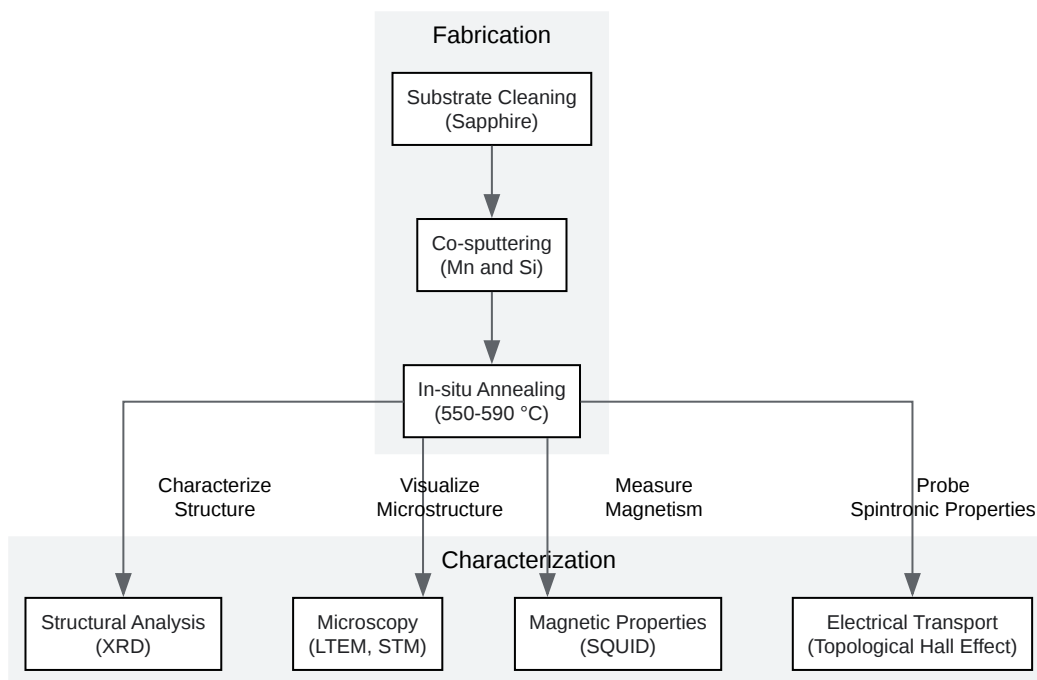
- Sample Preparation: Pattern the MnSi thin film into a Hall bar device using standard photolithography and etching techniques.
- Measurement Setup:
  - Mount the Hall bar sample in the PPMS.
  - Connect the current source to the longitudinal contacts and the voltmeter to the transverse (Hall) contacts.
- Hall Resistivity Measurement:
  - Apply a constant DC current through the length of the Hall bar.
  - Sweep the magnetic field perpendicular to the film plane at a fixed low temperature (below the magnetic transition temperature of the film).

- Measure the Hall voltage as a function of the applied magnetic field.
- Data Analysis:
  - Calculate the Hall resistivity ( $\rho_{xy}$ ) from the measured Hall voltage, applied current, and device geometry.
  - The total Hall resistivity can be expressed as:  $\rho_{xy} = R_o B + R_s M + \rho_{THE}$ , where  $R_o$  is the ordinary Hall coefficient,  $B$  is the magnetic field,  $R_s$  is the anomalous Hall coefficient,  $M$  is the magnetization, and  $\rho_{THE}$  is the topological Hall contribution.
  - Subtract the ordinary and anomalous Hall contributions from the total Hall resistivity to isolate the topological Hall signal. The presence of a distinct peak or hump in the residual resistivity is the signature of the topological Hall effect and indicates the presence of a skyrmion phase.<sup>[2]</sup>

## Visualizations

### Experimental Workflow for MnSi Thin Film Fabrication and Characterization

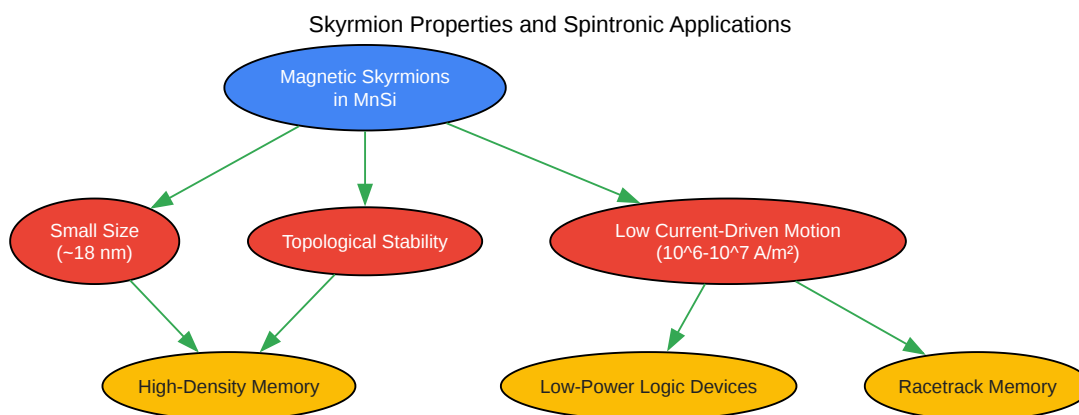
Workflow for MnSi Spintronic Device Fabrication and Characterization



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Caption: Workflow for MnSi Spintronic Device Fabrication and Characterization.

## Logical Relationship of Skyrmion Properties to Spintronic Applications



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Caption: Relationship between skyrmion properties and their spintronic applications.

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